6-(4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
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Description
6-(4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H27N5O4S and its molecular weight is 409.51. The purity is usually 95%.
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Biological Activity
6-(4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a novel compound under investigation for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is C17H24N4O3S with a molecular weight of 364.46 g/mol. It features a complex structure that includes a piperazine ring, a piperidine moiety, and a pyridazinone core, which are known to contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Monoamine Oxidase Inhibition : The compound is believed to act as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation and neurodegenerative diseases .
- Receptor Modulation : The compound may also interact with specific receptors, potentially altering their activity. This could involve acting as an agonist or antagonist, influencing various signaling pathways within cells .
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
Inhibition Studies
- Monoamine Oxidase (MAO) Activity :
- Selectivity and Reversibility :
Cytotoxicity Assessments
Cytotoxicity studies conducted on healthy fibroblast cell lines (L929) revealed that the compound exhibited minimal cytotoxic effects at therapeutic concentrations, supporting its potential use in clinical settings .
Case Studies and Research Findings
Several key studies have investigated the biological activity of related compounds:
- Study on Pyridazinones : A series of pyridazinone derivatives were synthesized and evaluated for their MAO inhibitory activities. Compounds with structural similarities to this compound showed promising results in terms of selectivity and potency against MAO-B .
- Functional Characterization : Another study focused on functionalized piperazine compounds revealed insights into structure-activity relationships (SAR), demonstrating that modifications can enhance inhibitory potency against MAO enzymes .
Data Tables
Compound | Target | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | MAO-B | 0.022 | High |
Related Pyridazinone Derivative | MAO-B | 0.013 | 120.8 |
Related Compound | MAO-A | 1.57 | Moderate |
Properties
IUPAC Name |
6-[4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4S/c1-20-17(24)5-4-16(19-20)21-8-6-14(7-9-21)18(25)22-10-12-23(13-11-22)28(26,27)15-2-3-15/h4-5,14-15H,2-3,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUXBWFQKSNXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.